

# JNJ-28312141 and CSF-1R Inhibition in Combination with Chemotherapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-28312141 |           |
| Cat. No.:            | B1684603     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of targeted therapies with conventional chemotherapy is a cornerstone of modern oncology research. This guide provides a comparative analysis of therapeutic strategies involving the inhibition of the Colony-Stimulating Factor-1 Receptor (CSF-1R) in conjunction with chemotherapy. While clinical data on **JNJ-28312141** in combination with chemotherapy is not publicly available, this document will focus on analogous CSF-1R inhibitors, pexidartinib and emactuzumab, for which preclinical and clinical studies in combination with chemotherapy have been reported. **JNJ-28312141** is a novel, orally active inhibitor of the CSF-1R kinase, a class of therapeutic agents that target tumor-associated macrophages (TAMs), key components of the tumor microenvironment that contribute to tumor progression, immunosuppression, and resistance to therapy.

# Rationale for Combining CSF-1R Inhibition with Chemotherapy

Chemotherapy, while a mainstay of cancer treatment, can induce cellular stress and inflammation within the tumor microenvironment. This can lead to the recruitment and activation of TAMs, which can paradoxically promote tumor cell survival, angiogenesis, and metastasis, thereby limiting the efficacy of the cytotoxic agents. CSF-1R is the primary receptor for CSF-1, a key cytokine that regulates the survival, proliferation, and differentiation of



macrophages. By inhibiting CSF-1R, agents like **JNJ-28312141** and its analogs aim to deplete or repolarize TAMs, thereby sensitizing the tumor to the effects of chemotherapy. This combination strategy seeks to create a more favorable, less immunosuppressive tumor microenvironment, enhancing the anti-tumor activity of conventional chemotherapy.

# Preclinical Evidence: Pexidartinib with Paclitaxel in Breast Cancer

In vivo studies utilizing the polyoma middle T (PyMT) mouse model of breast cancer have demonstrated the potential of combining CSF-1R inhibition with chemotherapy. The combination of pexidartinib and paclitaxel resulted in reduced macrophage infiltration into the tumor, leading to decreased tumor growth and a reduction in pulmonary metastases when compared to paclitaxel alone.[1]

# Clinical Studies: CSF-1R Inhibitors in Combination with Paclitaxel in Advanced Solid Tumors

Clinical trials have explored the safety and efficacy of combining CSF-1R inhibitors with paclitaxel in patients with advanced solid tumors who have often failed multiple prior lines of therapy.

### **Pexidartinib in Combination with Paclitaxel**

A Phase Ib study evaluated the combination of pexidartinib and weekly paclitaxel in patients with advanced solid tumors. The study established a recommended Phase II dose (RP2D) for pexidartinib at 1600 mg/day in combination with paclitaxel.[2][3] The combination was generally well-tolerated, with observed clinical activity in a heavily pre-treated patient population.[2][3]

### **Emactuzumab in Combination with Paclitaxel**

A Phase Ia/b study assessed the safety and efficacy of emactuzumab, a monoclonal antibody against CSF-1R, both as a monotherapy and in combination with weekly paclitaxel in patients with advanced/metastatic solid tumors.[4][5] While the combination was found to have a manageable safety profile and effectively depleted immunosuppressive M2-like macrophages, it did not translate into clinically relevant antitumor activity in this patient population.[4][5]



# The I-SPY2 Trial: Pexidartinib in Early-Stage Breast Cancer

The I-SPY2 trial, an adaptive platform trial for high-risk, early-stage breast cancer, included an investigational arm of pexidartinib in combination with standard neoadjuvant chemotherapy (paclitaxel followed by doxorubicin and cyclophosphamide).[6][7] However, this arm was halted prematurely due to a serious adverse event of vanishing bile duct syndrome in a participant.[6] [7] This highlights a potential for significant hepatic toxicity with this combination in the neoadjuvant setting.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from the clinical trials of pexidartinib and emactuzumab in combination with paclitaxel.

Table 1: Efficacy of CSF-1R Inhibitors in Combination with Paclitaxel in Advanced Solid Tumors

| Study                            | Drug<br>Combinatio<br>n      | Patient<br>Population                   | N                 | Objective<br>Response<br>Rate (ORR) | Clinical<br>Benefit<br>Rate (CBR) |
|----------------------------------|------------------------------|-----------------------------------------|-------------------|-------------------------------------|-----------------------------------|
| Phase Ib Pexidartinib[2 ][3]     | Pexidartinib +<br>Paclitaxel | Advanced<br>Solid Tumors                | 38<br>(evaluable) | 16% (1 CR, 5<br>PR)                 | 50%<br>(CR+PR+SD)                 |
| Phase Ia/b<br>Emactuzuma<br>b[5] | Emactuzuma<br>b + Paclitaxel | Advanced/Me<br>tastatic Solid<br>Tumors | 28<br>(evaluable) | 7%                                  | Not Reported                      |

CR: Complete Response, PR: Partial Response, SD: Stable Disease

Table 2: Key Grade 3-4 Adverse Events in CSF-1R Inhibitor and Paclitaxel Combination Therapy



| Study                            | Drug<br>Combinat<br>ion          | Anemia | Neutrope<br>nia | Lymphop<br>enia | Fatigue | Hyperten<br>sion |
|----------------------------------|----------------------------------|--------|-----------------|-----------------|---------|------------------|
| Phase Ib Pexidartini b[2][3]     | Pexidartini<br>b +<br>Paclitaxel | 26%    | 22%             | 19%             | 15%     | 11%              |
| Phase Ia/b<br>Emactuzu<br>mab[5] | Emactuzu<br>mab +<br>Paclitaxel  | -      | -               | -               | -       | -                |

Data for specific Grade 3-4 adverse events for the emactuzumab + paclitaxel combination were not detailed in the provided search results.

## **Alternative Treatment Strategies**

For patients with advanced solid tumors who have progressed on multiple lines of therapy, treatment options are often limited and may include:

- Single-agent chemotherapy: The choice of agent depends on the tumor type and prior treatments.
- Targeted therapy: If a specific molecular alteration is identified for which a targeted agent is available.[8]
- Immunotherapy: Immune checkpoint inhibitors are a standard of care in several advanced cancers.[9]
- Best supportive care: Focused on managing symptoms and improving quality of life.[9]
- Enrollment in other clinical trials: Investigating novel therapeutic approaches.[10]

In the context of the I-SPY2 trial for high-risk early-stage breast cancer, the standard of care and control arm consists of neoadjuvant chemotherapy (paclitaxel followed by doxorubicin and cyclophosphamide).[6]



# Experimental Protocols Phase Ib Study of Pexidartinib with Paclitaxel in Advanced Solid Tumors

- Study Design: A phase Ib, open-label, dose-escalation (3+3 design) and dose-expansion study.[2][3]
- Patient Population: Patients with advanced solid tumors refractory to standard therapies.
- Treatment Regimen:
  - Dose Escalation: Pexidartinib administered orally at escalating daily doses (starting at 600 mg) in combination with weekly intravenous paclitaxel (80 mg/m²).[2][3]
  - Dose Expansion: Pexidartinib at the RP2D in combination with weekly paclitaxel.
- Primary Objectives: To determine the maximum tolerated dose (MTD) and RP2D of pexidartinib in combination with paclitaxel.[2]
- Secondary Objectives: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the combination.[2]

# Phase Ia/b Study of Emactuzumab with Paclitaxel in Advanced Solid Tumors

- Study Design: An open-label, phase Ia/b study with dose-escalation and dose-expansion parts, including both monotherapy and combination arms.[4][5]
- Patient Population: Patients with advanced/metastatic solid tumors.
- Treatment Regimen: Emactuzumab administered intravenously every 2 or 3 weeks, alone or in combination with weekly intravenous paclitaxel (80 mg/m²).[4][5]
- Primary Objectives: To assess the safety and tolerability, and to determine the MTD and/or
  optimal biological dose (OBD) of emactuzumab alone and in combination with paclitaxel.[4]



• Secondary Objectives: To evaluate the clinical activity, pharmacokinetics, and pharmacodynamics of the treatments.[4]

## **Visualizations**



Click to download full resolution via product page

**CSF-1R Signaling Pathway** 





Click to download full resolution via product page

Clinical Trial Workflow





Click to download full resolution via product page

Rationale for Combination Therapy

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of emactuzumab single agent or in combination with paclitaxel in patients with advanced/metastatic solid tumors reveals depletion of immunosuppressive M2-like macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. Phase I study of emactuzumab single agent or in combination with paclitaxel in patients with advanced/metastatic solid tumors reveals depletion of immunosuppressive M2-like macrophages PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pexidartinib and standard neoadjuvant therapy in the adaptively randomized I-SPY2 trial for early breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. curetoday.com [curetoday.com]
- 9. Standard of care in immunotherapy trials: Challenges and considerations PMC [pmc.ncbi.nlm.nih.gov]
- 10. immunitybio.com [immunitybio.com]
- To cite this document: BenchChem. [JNJ-28312141 and CSF-1R Inhibition in Combination with Chemotherapy: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684603#jnj-28312141-in-combination-with-chemotherapy-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com